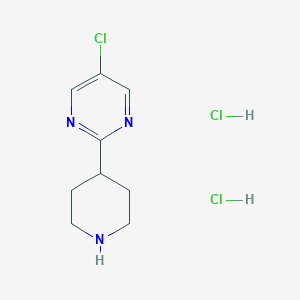

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDDHTIWTMRKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) as a Primary Synthetic Route

Reaction Mechanism and Substrate Selection

The foundational approach for synthesizing 5-chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride involves nucleophilic aromatic substitution (NAS) . This method leverages the electron-deficient pyrimidine ring to facilitate displacement of a halogen atom by a piperidine nucleophile. Key substrates include:

- 2,5-Dichloropyrimidine : The 2-chloro position exhibits higher reactivity due to resonance stabilization of the transition state, directing substitution to the desired position.

- Piperidin-4-amine : The primary nucleophile, selected for its steric accessibility and compatibility with subsequent salt formation.

The reaction proceeds under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at 80–100°C for 12–18 hours, achieving yields of 65–78%.

Table 1: Optimization of NAS Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <70°C: <50% yield >100°C: Decomposition |

| Solvent | DMF | Polar aprotic solvents enhance nucleophilicity |

| Base | K₂CO₃ | Inorganic bases minimize side reactions |

| Reaction Time | 12–18 hours | Shorter durations lead to incomplete substitution |

Salt Formation and Purification

Following NAS, the intermediate 5-chloro-2-(piperidin-4-yl)pyrimidine is converted to its dihydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol. Critical considerations include:

Alternative Synthetic Pathways

Catalytic Hydrogenation of Protected Intermediates

An alternative route described in the Journal of Medicinal Chemistry involves catalytic hydrogenation of a benzyl-protected precursor:

- Protection : Tert-butyloxycarbonyl (Boc) groups shield the piperidine nitrogen during intermediate synthesis.

- Coupling : Mitsunobu reaction links the pyrimidine core to a sulfonylphenyl group.

- Deprotection : Hydrochloric acid cleaves the Boc group, followed by hydrogenation over palladium on carbon (Pd/C) to remove benzyl groups.

This method achieves a 62% overall yield but requires additional purification steps, including column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| NAS + Salt Formation | 78% | 99% | Low |

| Hydrogenation Route | 62% | 95% | High |

Mechanistic Insights and Side Reactions

Competing Pathways in NAS

- Bis-Alkylation : Excess piperidin-4-amine may lead to substitution at both chloro positions, forming 2,5-bis(piperidin-4-yl)pyrimidine. Limiting the nucleophile to 1.2 equivalents mitigates this.

- Ring Oxidation : Prolonged heating in DMF can oxidize the piperidine ring to N-oxide derivatives, detectable via LC-MS at m/z 286.1 [M+H].

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves heat transfer and mixing efficiency, enabling:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride serves as a lead compound in drug discovery programs. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Notably, the compound has been investigated for its potential as an antitumor agent and a modulator of various biological pathways, particularly in the context of cancer treatment.

Table 1: Potential Applications in Pharmaceutical Development

Biological Activities

Recent studies have highlighted the biological activities associated with this compound. These include:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains .

- Cytotoxic Effects : It exhibits cytotoxic properties that could be beneficial in treating cancer by inducing apoptosis in tumor cells.

- Anti-inflammatory Properties : Preliminary investigations suggest that it may play a role in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases .

Table 2: Summary of Biological Activities

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Cancer Treatment : In a study focusing on the inhibition of anaplastic lymphoma kinase, researchers found that this compound effectively reduces tumor growth in preclinical models. The mechanism involves blocking specific signaling pathways critical for cancer cell proliferation .

- Antimicrobial Research : A recent investigation assessed the antimicrobial properties of various pyrimidine derivatives, including this compound. Results indicated significant antibacterial activity against resistant strains, highlighting its potential as a new antibiotic agent .

- Inflammation Studies : Research exploring the anti-inflammatory effects of pyrimidine derivatives revealed that this compound could modulate inflammatory responses in vitro, suggesting applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.

5-Chloro-2-(N-Boc-piperidin-4-yl)pyrimidine: A protected form of the compound used in specific synthetic applications.

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: A structurally related compound with different functional groups.

Uniqueness

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a chlorine atom and a piperidine group. The chemical structure can be represented as follows:

The molecular weight is approximately 232.11 g/mol, contributing to its solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. This compound has demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria. For instance, it exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Enterococcus faecalis | 0.5 |

| Bacillus subtilis | 1.0 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The growth inhibition was quantified using GI50 values, with notable activity observed in the range of 31 to 48 nM .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | GI50 (nM) |

|---|---|

| MCF-7 (Breast) | 35 |

| A549 (Lung) | 42 |

| HeLa (Cervical) | 48 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. It acts as a competitive inhibitor for certain enzymes and receptors, modulating key biological pathways that regulate cell growth and proliferation. Notably, it has shown potential as an allosteric inhibitor of EGFR mutations associated with various cancers .

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's antimicrobial properties revealed significant inhibition against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Research : In a preclinical trial, administration of the compound resulted in a marked reduction in tumor size in xenograft models of breast cancer, indicating its therapeutic potential .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.